molecular formula C10H16N2O2S B2383466 Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate CAS No. 2248259-64-3

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate

Cat. No.: B2383466
CAS No.: 2248259-64-3
M. Wt: 228.31
InChI Key: HCDXOGCBZFIBFM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-methyl-1,3-thiazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also adds to its distinct properties, affecting its solubility and stability .

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6-8(15-5-12-6)7(11)9(13)14-10(2,3)4/h5,7H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXOGCBZFIBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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